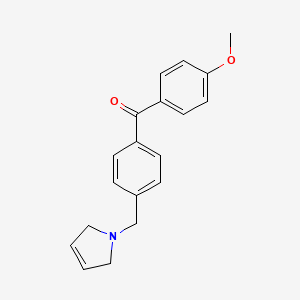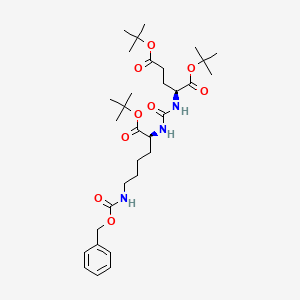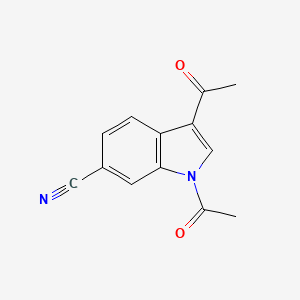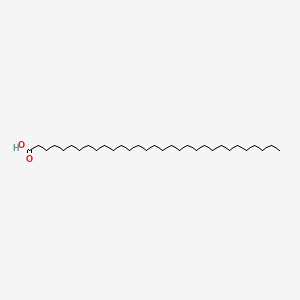
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been reported to exhibit action against enzymes such as dihydrofolate reductase (dhfr) and enoyl acp reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to inhibition of the enzymes’ activities . This interaction could potentially result in changes in cellular processes controlled by these enzymes.
Biochemical Pathways
Given its potential targets, it can be inferred that this compound may affect pathways related to dna synthesis and fatty acid synthesis . The downstream effects of these disruptions could include altered cell growth and metabolism.
Result of Action
Similar compounds have been reported to exhibit inhibitory effects on cell growth . This suggests that the compound may have potential antitumor or antimicrobial properties.
生化学分析
Biochemical Properties
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. The compound acts as an inhibitor of cyclooxygenase, thereby reducing the production of prostaglandins and exhibiting anti-inflammatory properties .
Additionally, this compound interacts with kinase enzymes, which are crucial for intracellular signaling pathways. By modulating the activity of these kinases, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on cells are diverse and multifaceted. It has been observed to impact cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell proliferation, differentiation, and survival. By modulating the MAPK pathway, the compound can influence gene expression and cellular metabolism .
Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapy. The compound’s ability to trigger programmed cell death is linked to its interaction with pro-apoptotic proteins and inhibition of anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase, which reduces the synthesis of prostaglandins and alleviates inflammation . The compound binds to the active site of cyclooxygenase, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Additionally, the compound modulates kinase activity by binding to the ATP-binding site of these enzymes. This binding inhibits the phosphorylation of target proteins, thereby altering downstream signaling pathways and affecting cellular functions . The compound also influences gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied .
In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of cyclooxygenase activity and persistent modulation of kinase signaling pathways. In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, the compound can induce adverse effects, including gastrointestinal irritation and hepatotoxicity .
Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at intermediate doses, while higher doses result in diminishing returns and increased risk of toxicity. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys.
The compound’s interaction with cytochrome P450 enzymes can also influence the metabolism of other drugs, leading to potential drug-drug interactions. Additionally, the compound’s metabolites may retain some biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells.
The compound’s localization and accumulation within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors influence the compound’s therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals.
The compound’s localization within specific subcellular compartments can influence its activity and interactions with biomolecules. For example, its presence in the mitochondria may enhance its ability to induce apoptosis by interacting with mitochondrial proteins involved in the apoptotic pathway .
特性
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBDRMRJSARRDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643016 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-81-0 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)




![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)

![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)




